3-Fluoro-2-isopropoxyphenol
Description
3-Fluoro-2-isopropoxyphenol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluorine atom, an isopropoxy group, and a phenol group
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
3-fluoro-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
InChI Key |
VWBAAXKAGYZING-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-isopropoxyphenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Fluoro-2-isopropoxyphenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-isopropoxyphenol: Similar structure but with the fluorine and isopropoxy groups in different positions.
3-Fluoro-4-isopropoxyphenol: Another isomer with different substitution patterns.
Uniqueness
3-Fluoro-2-isopropoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the fluorine atom and the isopropoxy group can significantly influence the compound’s reactivity and interactions with other molecules .
Biological Activity
3-Fluoro-2-isopropoxyphenol is an organic compound notable for its potential biological activities, particularly in the realms of fluorescence and interactions with biological targets. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
This compound has the molecular formula C11H13F O2. The presence of a fluorine atom enhances its lipophilicity, increasing solubility in organic solvents and potentially improving bioavailability in biological systems. The compound features a phenolic hydroxyl group that can form hydrogen bonds, which is crucial for its interactions with proteins and enzymes .
Fluorescent Probe
Research indicates that this compound exhibits unique optical properties, making it a candidate for use as a fluorescent probe . Its ability to interact with specific molecular targets suggests potential therapeutic applications, particularly in imaging and tracking biological processes .
Interaction with Proteins and Enzymes
The compound's mechanism of action is believed to involve the formation of hydrogen bonds with proteins and enzymes. This interaction can lead to alterations in their functional activity, suggesting possible roles in pharmacological studies . Further investigations are necessary to elucidate the precise pathways through which this compound exerts its effects.
The mechanism of action involves the following key aspects:
- Hydrogen Bonding : The phenolic hydroxyl group facilitates hydrogen bonding with target proteins.
- Enhanced Lipophilicity : The fluorine atom increases the compound's ability to penetrate cell membranes, enhancing its bioavailability .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison table highlighting their features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-3-isopropoxyphenol | Fluorine and isopropoxy groups in different positions | Different reactivity due to substitution pattern |
| 3-Fluoro-4-isopropoxyphenol | Isomeric structure with fluorine at position 4 | Variations in physical properties |
| 3-Bromo-5-fluoro-2-isopropoxyphenol | Contains bromine instead of hydrogen at position 5 | Altered reactivity due to bromine presence |
The unique substitution pattern of this compound significantly influences its chemical reactivity and interactions compared to similar compounds .
Applications in Drug Development
The potential therapeutic applications of this compound extend to drug development, where it may serve as a precursor for synthesizing more complex organic molecules. Its unique properties make it suitable for exploration in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
